molecular formula C8H6N2O B143157 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 4649-09-6

1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B143157
CAS No.: 4649-09-6
M. Wt: 146.15 g/mol
InChI Key: KAIWRKYDYWYFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 4649-09-6) is a heterocyclic aromatic compound featuring a fused pyrrole-pyridine core with a formyl (-CHO) substituent at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules . Its structure combines the electron-rich pyrrole ring and the pyridine moiety, enabling diverse reactivity in cross-coupling and condensation reactions . Key applications include its use in constructing SGK-1 inhibitors for treating metabolic disorders and protein kinase-targeted therapies for cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, modifications of the Madelung and Fischer syntheses of indoles have been employed to prepare various substituted derivatives . Another method involves the reaction of pyridine derivatives with suitable aldehydes under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Reactivity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

1H-Pyrrolo[2,3-b]pyridine derivatives are known to undergo various chemical reactions. When treated with electrophiles such as bromine or nitric acid, these compounds can yield halogenated or nitrated products that may exhibit enhanced biological activities.

Reactions with Electrophiles

H-pyrrolo[2,3-b]pyridines undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position . Treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with nitrosobenzene yields 2-phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridine .

Examples of Chemical Reactions

The following table summarizes some examples of chemical reactions involving 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, based on the search results:

Reactant Conditions Product Yield Ref
This compoundDi-tert-butyl dicarbonate, DMAP, acetonitrile, rt, 6.5 htert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate82%
This compound32% aqueous HCl/methanol, bicyclic scaffold, reflux, 6-8hTarget products isolated by precipitation with ice-cold water, then purified by recrystallization with ethanolN/A
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineR-substituted aldehyde, potassium hydroxide, methanol, 50 °C, 5 hoursCompounds 3a–3k (series of 1H-pyrrolo[2,3-b]pyridine derivatives)45–60%
Pyrrolo[2,3-b]pyridinesHexamethylenetetramine (HMTA), acetic acid, reflux3-formyl derivatives 11a-gN/A
5-bromo-7-azaindolePhenylboronic acid, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), potassium carbonate, dioxane/water, 80°C to reflux, 1-16h5-aryl or 5-heteroaryl-7-azaindoleN/A

Note: rt = room temperature, DMAP = 4-Dimethylaminopyridine, N/A = data not available in source

These reactions highlight the versatility of this compound in synthesizing various compounds with potential therapeutic applications .

Scientific Research Applications

Cancer Therapy

1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde and its derivatives have been shown to exhibit potent inhibitory activities against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

  • Case Study: FGFR Inhibition
    • A series of derivatives were synthesized and evaluated for their activity against FGFR1, 2, and 3. Among these, a specific derivative (compound 4h) exhibited IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3 respectively. This compound also demonstrated significant efficacy in inhibiting the proliferation of breast cancer cells (4T1) and induced apoptosis, highlighting its potential as a lead compound for further development in cancer therapy .

Antiviral Applications

The compound has also been investigated for its antiviral properties, particularly against RNA viruses such as dengue and Ebola.

  • Case Study: AAK1 Inhibition
    • Research indicated that targeting adaptor-associated kinase 1 (AAK1) with pyrrolo[2,3-b]pyridine derivatives could provide a promising strategy for antiviral drug development. Compounds derived from this scaffold showed high affinity for AAK1 and demonstrated improved activity against dengue virus in vitro. This suggests that these derivatives could serve as broad-spectrum antiviral agents .

Other Therapeutic Applications

Beyond oncology and virology, this compound has potential applications in treating disorders associated with SGK-1 kinase activity.

  • Case Study: SGK-1 Inhibition
    • The inhibition of SGK-1 kinase is being explored for therapeutic interventions in renal and cardiovascular diseases. Compounds derived from this scaffold have shown promise in regulating electrolyte balance and mitigating cell proliferation associated with renal damage .

Mechanism of Action

The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Pyrrolopyridine Carbaldehydes

Compound Name CAS Number Substituents/Modifications Key Applications Reference
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde 4649-09-6 -CHO at position 3 Kinase inhibitors, LEU-1154 synthesis
1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde 760919-39-9 -CHO at position 3 (isomeric core) Not explicitly reported
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 171919-36-1 N1-methylation Intermediate for alkylated derivatives
6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde N/A Cl at position 6, CH3 at position 4 Potential halogenated drug candidates
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 858275-30-6 CH3 at position 2 Higher lipophilicity (LogP: 2.34)

Key Observations :

  • Regioisomerism : The position of the fused pyrrole ring (e.g., [2,3-b] vs. [2,3-c]) significantly alters electronic properties and reactivity. For instance, [2,3-b] derivatives exhibit higher applicability in kinase inhibition due to optimal steric alignment .
  • Substituent Effects : Methyl or chloro groups enhance lipophilicity (e.g., LogP = 2.34 for 2-methyl derivative) but may reduce solubility . N1-methylation (CAS 171919-36-1) improves metabolic stability .

Key Observations :

  • The parent compound is often synthesized via cyclocondensation, yielding 27–95% depending on substituents . Lower yields (e.g., 27% in LEU-1154 synthesis) occur in multi-step reactions requiring recrystallization .
  • Alkylated derivatives (e.g., 1-ethyl or 1-methyl) are synthesized via direct alkylation, avoiding ring rearrangement .

Table 3: Comparative Physicochemical Data

Compound Molecular Weight LogP PSA (Ų) Purity Reference
This compound 146.15 1.98 45.75 98%
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 160.17 2.34 45.75 97%
1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 174.20 2.72 45.75 100%

Key Observations :

  • Polar Surface Area (PSA) : All derivatives share similar PSA values (~45.75 Ų), suggesting comparable hydrogen-bonding capacity .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a fused bicyclic structure that contributes to its biological activity. The compound has the following molecular formula:

  • Molecular Formula : C₈H₆N₂O
  • Molecular Weight : 150.15 g/mol

1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have highlighted the compound's potent inhibitory effects on FGFRs, which are implicated in various cancers. A derivative of this compound, identified as 4h , showed impressive IC₅₀ values against FGFR1 (7 nM), FGFR2 (9 nM), and FGFR3 (25 nM) in vitro. This compound not only inhibited cell proliferation in breast cancer models but also induced apoptosis and inhibited cell migration and invasion .

2. Human Neutrophil Elastase (HNE) Inhibition

The compound has also been evaluated for its ability to inhibit human neutrophil elastase, a protease involved in inflammatory processes. Modifications at specific positions on the pyrrolo[2,3-b]pyridine scaffold were found to retain HNE inhibitory activity with IC₅₀ values ranging from 15 to 51 nM. The structure-activity relationship (SAR) indicated that bulky substituents at position 5 enhance binding affinity by interacting favorably within the enzyme's active site .

3. Antiviral Activity

This compound derivatives have demonstrated broad-spectrum antiviral activity. For instance, certain derivatives have shown effectiveness against dengue virus through selective inhibition of AAK1 and GAK kinases, which are critical for viral replication .

Table 1: Biological Activity Summary of 1H-Pyrrolo[2,3-b]pyridine Derivatives

CompoundTargetIC₅₀ (nM)Activity
4hFGFR17Inhibitor
4hFGFR29Inhibitor
4hFGFR325Inhibitor
Various DerivativesHNE15-51Inhibitor
Various DerivativesAAK1/GAK<100Antiviral

Case Studies

  • Cancer Therapeutics : The use of pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors has shown promising results in preclinical models of breast cancer. The ability to induce apoptosis and inhibit migration suggests potential for therapeutic applications in oncology.
  • Inflammatory Diseases : Compounds targeting HNE have implications for treating chronic inflammatory diseases such as COPD and cystic fibrosis, where neutrophil elastase plays a critical role in disease progression .
  • Viral Infections : The antiviral properties of these compounds position them as candidates for further development against viral pathogens like dengue fever, with ongoing research into their efficacy and safety profiles in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives react with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) in acetic acid with catalytic HCl to form 1H-pyrrolo[2,3-b]pyridine derivatives . Another approach involves multi-step functionalization: NaH/MeI alkylation, nitration, and Suzuki coupling with arylboronic acids under Pd catalysis . Yield optimization requires precise control of temperature (e.g., 105°C for cross-coupling) and stoichiometric ratios of reagents.

Q. How is structural characterization of this compound validated in academic research?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Distinct peaks for the aldehyde proton (~9.8–10.2 ppm) and pyrrolo-pyridine backbone carbons (120–160 ppm) confirm the structure .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ for C₉H₇N₂O: calcd 175.0611; observed 175.0608) .
  • IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde functional group .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The aldehyde moiety serves as a key intermediate for synthesizing bioactive molecules. For example:

  • FGFR Inhibitors : Derivatives like 3,5-disubstituted pyrrolo-pyridines are designed via Sonogashira coupling or amide formation, with IC₅₀ values <10 nM against FGFR1–3 .
  • Anticancer Agents : Schiff base formation with amines generates compounds evaluated for kinase inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected downfield shifts in NMR) arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : To identify dynamic processes (e.g., aldehyde hydration in D₂O) .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .
  • X-ray Crystallography : Resolve ambiguity by determining solid-state structures, as demonstrated for related pyrrolo-pyridine derivatives .

Q. What strategies optimize regioselectivity in functionalizing this compound?

  • Methodological Answer : Regioselective modifications depend on electronic and steric factors:

  • Electrophilic Substitution : The C5 position is more reactive due to electron-rich pyrrole ring; nitration or halogenation occurs here .
  • Cross-Coupling : Suzuki-Miyaura reactions at C7 require Pd(PPh₃)₄ and arylboronic acids with electron-withdrawing groups .
  • Aldehyde Protection : Use of ethylene glycol or acetal formation prevents undesired side reactions during alkylation .

Q. How do researchers design bioassays to evaluate derivatives of this compound for kinase inhibition?

  • Methodological Answer :

  • Enzyme Assays : Measure IC₅₀ using recombinant FGFR1–4 kinases with ATP-Glo™ luminescence kits. Example: Pre-incubate compounds (0.1–1000 nM) with kinase, then quantify residual ATP .
  • Cellular Assays : Test antiproliferative activity in Ba/F3 cells expressing FGFR isoforms via MTT assays. Dose-response curves (0.01–10 μM) identify potent inhibitors .
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes in FGFR’s ATP-binding pocket, guiding SAR studies .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-4-10-8-7(6)2-1-3-9-8/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIWRKYDYWYFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418704
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4649-09-6
Record name 4649-09-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Azaindole-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 1H-Pyrrolo[2,3-b]pyridine (6, 16.0 g, 135 mmol) in water (110 mL), were added hexamethylenetetramine (26.0 g, 185 mmol), and acetic acid (55.0 mL, 967 mmol). The reaction was refluxed for 12 hours. Water (329 mL) was added and the reaction was cooled to room temperature. The reaction was filtrated and washed with water to give the compound (7, 15.0 g, 76%). MS (ESI) [M+H+]+=147.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
329 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Phosphorus oxychloride (36.5 mL) was added dropwise to cooled solution of DMF (40 mL) while maintaining the temperature below 10° C. The resulting solution was further cooled to 5° C. and a solution of 7-azaindole in DMF (40 mL) was added slowly over 30-40 min, maintaining the temperature below 25° C. The mixture was heated at 95° C. for 48 h then cooled to 35° C. and added cautiously with stirring over an hour to a cooled solution of saturated aqueous sodium bicarbonate solution (800 mL). The mixture was extracted with ethyl acetate (4×500 mL) and the combined extracts washed with water (500 mL) and brine (500 mL), then dried (MgSO4), filtered and concentrated in vacuo to afford a dark brown semi-solid. This crude product was purified using column chromatography eluting with a 50:50 mixture of ethyl acetate:hexane, gradually increasing to 90:10 mixture. 1H-NMR (400 MHz/D6-DMSO): δ=7.25 (m, 1H), 8.38 (m, 2H), 8.42 (s, 1H), 9.92 (s, 1H), 12.62 (br.s, 1H). MS (ES+): 147 [MH+].
Quantity
36.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Into a 250 mL round bottom flask was placed 1H-pyrrolo[2,3-b]pyridine (10 g, 84.75 mmol). To this was added HMTA (hexamethylenetetramine) (17.8 g, 126.99 mmol). Addition of acetic acid (36 mL) was next. To the mixture was added H2O (70 mL). The resulting solution was allowed to react, with stirring, for 4 hours while the temperature was maintained at reflux in a bath of oil. The resulting solution was diluted with 200 mL of H2O. The reaction mixture was cooled. A filtration was performed and the filtrate cake was washed with H2O. This resulted in 7.5 g (61%) of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Hexamethylenetetramine (9.63 g) and acetic acid (20 ml) were added to a suspension of 1H-pyrrolo[2,3-b]pyridine (5.91 g) in water (40 ml) and it was stirred at 120° C. for 3 hours. The reaction mixture was cooled to room temperature, water (120 ml) was added and the mixture was stirred at room temperature for an hour. The precipitated crystalline was collected to give 1H-pyrrolo[2,3-b]pyridin-3-carbaldehyde (4.85 g) as a colorless powder.
Quantity
9.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.